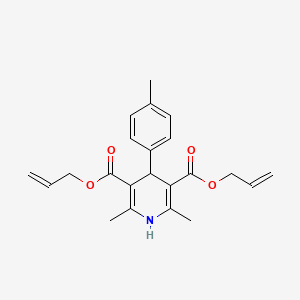

diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DHP derivatives, including compounds similar to diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, often employs the Hantzsch synthesis or its variations. This involves the condensation of β-keto esters with aldehydes and ammonia or an equivalent amine. For instance, Zhang et al. (2009) reported the synthesis of a structurally related DHP via Hantzsch condensation promoted by microwave irradiation under solvent-free conditions, indicating a method that could potentially be adapted for the synthesis of the compound (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of DHP derivatives is characterized by the 1,4-dihydro-2,6-dimethylpyridine core, which can be further substituted at various positions to achieve desired properties. The structural elucidation often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography for absolute configuration determination. Sobolev et al. (2002) demonstrated the use of X-ray crystallography in establishing the absolute configuration of a closely related compound, highlighting the approaches that could be used for molecular structure analysis of the target compound (Sobolev et al., 2002).

Chemical Reactions and Properties

DHPs are known for their reactivity towards oxidation, reduction, and various other chemical transformations that allow for the modification of their structure and the introduction of new functional groups. The work by Silaichev et al. (2011) on the spiro heterocyclization of a DHP derivative illustrates the type of chemical reactions these compounds can undergo, providing insights into their reactivity and functional group compatibility (Silaichev, Chudinova, & Maslivets, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of DHP derivatives can vary significantly depending on their substitution pattern. These properties are crucial for understanding the compound's behavior in biological systems, its formulation into drugs, and its handling in a laboratory setting. Although specific data on the target compound may not be readily available, studies on related DHPs provide a basis for predicting its physical properties.

Chemical Properties Analysis

The chemical properties of DHP derivatives, including their stability, pKa, and lipophilicity, are influenced by their structural elements. The presence of electron-donating or withdrawing groups can significantly affect these properties, impacting their biological activity and interaction with biological membranes. Research on DHPs, such as the studies by Peri et al. (2000) on the synthesis and characterization of chiral DHP derivatives, offers insights into how structural variations affect chemical properties (Peri, Padmanabhan, Rutledge, Singh, & Triggle, 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-6-12-26-21(24)18-15(4)23-16(5)19(22(25)27-13-7-2)20(18)17-10-8-14(3)9-11-17/h6-11,20,23H,1-2,12-13H2,3-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRWNCJFOCTHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)

![2-amino-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzothiazole-5-carboxamide trifluoroacetate](/img/structure/B5103402.png)

![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)

![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)

![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)

![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)

![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)